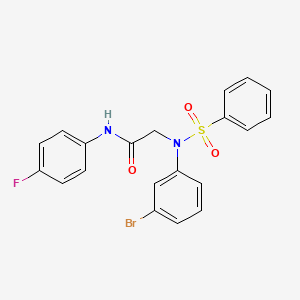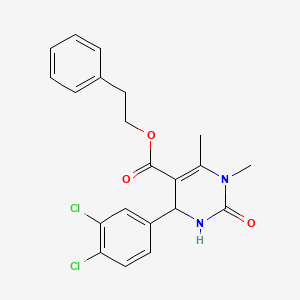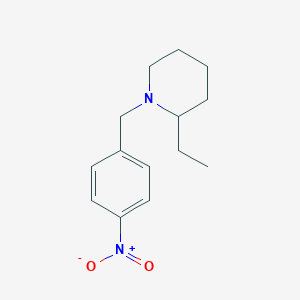
N~2~-(3-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine receptor antagonists. It is commonly referred to as Compound 34, and it has shown promise in scientific research applications due to its ability to selectively block glycine receptors.
Mecanismo De Acción
The mechanism of action of Compound 34 involves its ability to selectively block glycine receptors. Glycine receptors are ionotropic receptors that are primarily located in the spinal cord and brainstem. They play a crucial role in the regulation of synaptic transmission by mediating the inhibitory effects of glycine on neurons. By blocking glycine receptors, Compound 34 can disrupt the inhibitory effects of glycine, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound 34 have been extensively studied in vitro and in vivo. In vitro studies have shown that Compound 34 can block glycine receptors with high selectivity and potency. In vivo studies have demonstrated that Compound 34 can produce dose-dependent effects on pain perception, motor coordination, and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Compound 34 in lab experiments is its high selectivity for glycine receptors. This allows researchers to selectively block glycine receptors without affecting other neurotransmitter systems. However, one of the limitations of using Compound 34 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Compound 34. One area of interest is the development of more potent and selective glycine receptor antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the role of glycine receptors in various neurological and psychiatric disorders, such as schizophrenia, epilepsy, and chronic pain. Additionally, the development of new methods for synthesizing and delivering Compound 34 may lead to improved experimental and therapeutic outcomes.
Métodos De Síntesis
The synthesis of N~2~-(3-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that includes the use of various reagents and solvents. The compound can be synthesized using a combination of organic chemistry techniques such as Suzuki coupling, bromination, and sulfonation.
Aplicaciones Científicas De Investigación
Compound 34 has been extensively studied for its potential use in scientific research applications. It has been shown to selectively block glycine receptors, which are involved in the regulation of synaptic transmission in the central nervous system. This makes it a valuable tool for investigating the role of glycine receptors in various physiological processes such as pain perception, motor coordination, and learning and memory.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3S/c21-15-5-4-6-18(13-15)24(28(26,27)19-7-2-1-3-8-19)14-20(25)23-17-11-9-16(22)10-12-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQLSUDKTDQAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955982.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956007.png)


![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)